2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester
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Overview
Description
2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C8H7FINO2 and a molecular weight of 295.05 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester typically involves the reaction of 2-fluoro-4-iodopyridine with ethyl chloroformate in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro and iodo groups. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further oxidation or reduction reactions.
Coupling Reactions: The iodo group can be used in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Scientific Research Applications
2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of molecules that target specific biological pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The fluoro and iodo groups can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester include:
- 2-Fluoro-4-chloropyridine-3-carboxylic acid ethyl ester
- 2-Fluoro-4-bromopyridine-3-carboxylic acid ethyl ester
- 2-Fluoro-4-iodopyridine-3-carboxylic acid methyl ester
These compounds share similar structural features but differ in their halogen substituents or ester groups. The presence of different halogens can influence the reactivity and applications of these compounds .
Properties
IUPAC Name |
ethyl 2-fluoro-4-iodopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FINO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OULZTTDLVMNBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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